molecular formula C17H24N2O B4831359 N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide

Cat. No.: B4831359
M. Wt: 272.4 g/mol
InChI Key: VCQNPHWPNVCGRK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide typically involves the reaction of 2,3-dihydro-1H-indene with 3,5-dimethyl-1-piperidinecarboxylic acid. The reaction is often carried out under controlled conditions, using reagents such as coupling agents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.

    Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and piperidinecarboxamides, such as:

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • 2,4-dimethylmethcathinone
  • 2,4-dimethylethcathinone

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide is unique due to its specific combination of an indene moiety with a piperidinecarboxamide group

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12-8-13(2)11-19(10-12)17(20)18-16-7-6-14-4-3-5-15(14)9-16/h6-7,9,12-13H,3-5,8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNPHWPNVCGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.